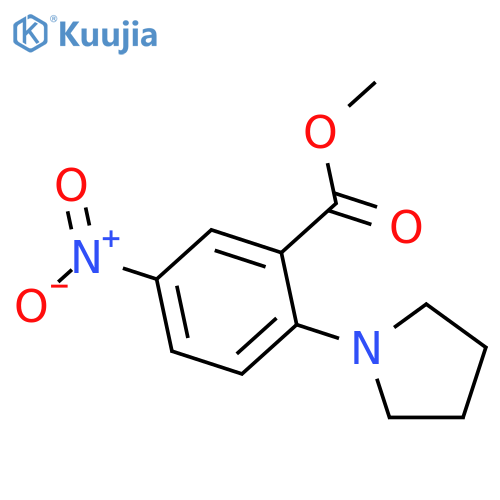Cas no 259269-68-6 (Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate)

259269-68-6 structure
商品名:Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
CAS番号:259269-68-6
MF:C12H14N2O4
メガワット:250.250563144684
MDL:MFCD00662491
CID:3143109
PubChem ID:2741198
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate
- MFCD00662491
- methyl5-nitro-2-(pyrrolidin-1-yl)benzoate
- 259269-68-6
- methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate
- STL139163
- methyl 5-nitro-2-pyrrolidin-1-ylbenzoate
- Maybridge1_007864
- CS-0316294
- Oprea1_276989
- HMS563N10
- AKOS002391387
- methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
- 7Y-0709
- Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
-
- MDL: MFCD00662491
- インチ: InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
- InChIKey: LTXIKDOJJNDAEZ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
計算された属性
- せいみつぶんしりょう: 250.09535693g/mol
- どういたいしつりょう: 250.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- ゆうかいてん: 141-144°
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB257806-10 g |
Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |
259269-68-6 | 95% | 10g |
€1131.70 | 2023-04-27 | |
| Chemenu | CM309394-5g |
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate |
259269-68-6 | 95% | 5g |
$283 | 2024-07-28 | |
| TRC | M343665-50mg |
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate |
259269-68-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343665-500mg |
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate |
259269-68-6 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M343665-100mg |
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate |
259269-68-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| Apollo Scientific | OR110838-5g |
Methyl 5-nitro-2-pyrrolidin-1-ylbenzoate |
259269-68-6 | 5g |
£17.00 | 2025-02-19 | ||
| Chemenu | CM309394-1g |
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate |
259269-68-6 | 95% | 1g |
$99 | 2024-07-28 | |
| abcr | AB257806-1g |
Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |
259269-68-6 | 95% | 1g |
€260.30 | 2025-03-19 | |
| abcr | AB257806-10g |
Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; . |
259269-68-6 | 95% | 10g |
€1131.70 | 2025-03-19 | |
| Apollo Scientific | OR110838-1g |
Methyl 5-nitro-2-pyrrolidin-1-ylbenzoate |
259269-68-6 | 1g |
£15.00 | 2025-02-19 |
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
259269-68-6 (Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate) 関連製品
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:259269-68-6)Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate

清らかである:99%
はかる:5g
価格 ($):230.0